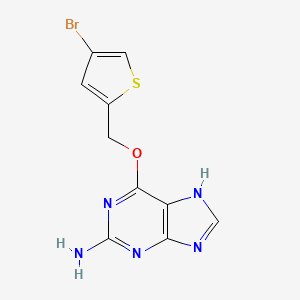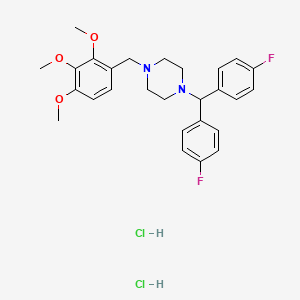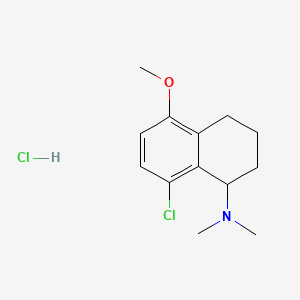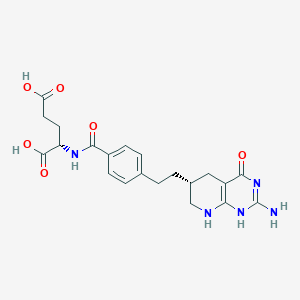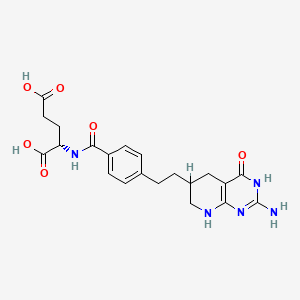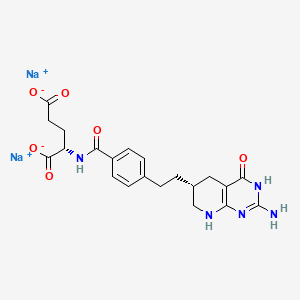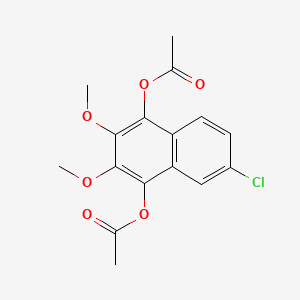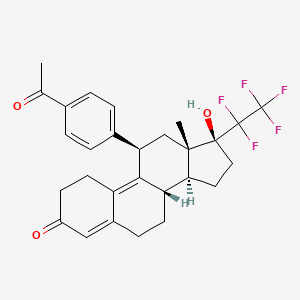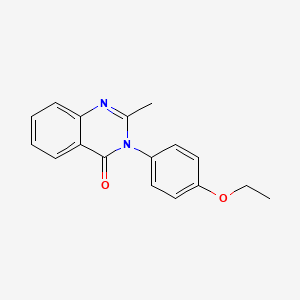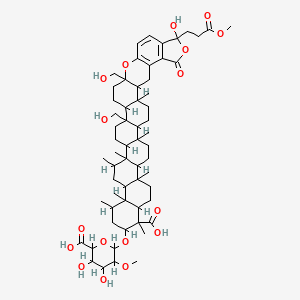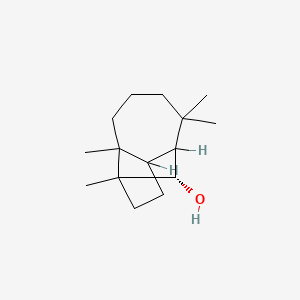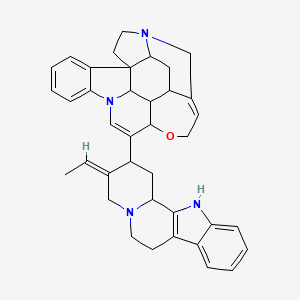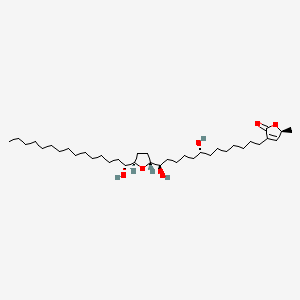
Levomilnacipran
Übersicht
Beschreibung
Levomilnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder in adults . It is the more active 1S,2R-enantiomer of the racemate milnacipran . This compound is known for its higher potency in inhibiting norepinephrine reuptake compared to serotonin reuptake .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Levomilnacipran umfasst mehrere Schritte, beginnend mit dem racemischen Gemisch von Milnacipran. Eine der Methoden beinhaltet die enantioselektive Synthese unter Verwendung von ®-Epichlorhydrin . Eine weitere Methode beinhaltet die Umwandlung von (1S,2R)-N,N-Diethyl-2-(Hydroxymethyl)-1-phenylcyclopropancarboxamid in seine Sulfonyloxy-Derivate, die dann mit Kaliumphthalimid umgesetzt werden, gefolgt von der Behandlung mit einer Base .
Industrielle Produktionsverfahren: Ein verbessertes industrielles Verfahren zur Synthese von this compound wurde entwickelt, um kostengünstig und effizient zu sein. Dieser Prozess vermeidet die Verwendung von 1-Phenyl-1-Diethylaminocarbonyl-2-Chlormethylcyclopropan als Zwischenprodukt . Der Prozess beinhaltet die Behandlung von (1S,2R)-N,N-Diethyl-2-(Hydroxymethyl)-1-phenylcyclopropancarboxamid mit Triethylorthoformiat und Methansulfonsäure oder Triethylamin und Methansulfonylchlorid, gefolgt von einem Phthalimidierungsmittel und wässrigem Ethylendiamin .
Analyse Chemischer Reaktionen
Reaktionstypen: Levomilnacipran unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen mit this compound können zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile können unter geeigneten Bedingungen in Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann.
Wissenschaftliche Forschungsanwendungen
Levomilnacipran hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Seine Auswirkungen auf die synaptische Plastizität und Neuroinflammation in Tiermodellen untersucht.
Medizin: Hauptsächlich zur Behandlung von Major Depression eingesetzt.
Industrie: In der pharmazeutischen Industrie zur Herstellung von Antidepressiva eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Wiederaufnahme von Serotonin und Noradrenalin hemmt, wodurch ihre Konzentration im synaptischen Spalt erhöht wird . Diese Wirkung trägt dazu bei, das psychische Gleichgewicht zu erhalten und die Symptome der Depression zu lindern . Die Verbindung zielt selektiv auf Serotonin- und Noradrenalintransporter ab, wobei eine höhere Affinität für die Hemmung der Noradrenalin-Wiederaufnahme besteht . Darüber hinaus wurde festgestellt, dass this compound den durch den brain-derived neurotrophic factor (BDNF)/Tyrosinkinase B (TrkB) vermittelten PI3K/Akt/mTOR-Signalweg aktiviert, der eine Rolle bei der synaptischen Plastizität und Neuroprotektion spielt .
Wirkmechanismus
Levomilnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This action helps in maintaining mental balance and alleviating symptoms of depression . The compound selectively targets serotonin and norepinephrine transporters, with a higher affinity for norepinephrine reuptake inhibition . Additionally, this compound has been found to activate the brain-derived neurotrophic factor (BDNF)/tyrosine kinase B (TrkB) mediated PI3K/Akt/mTOR signaling pathway, which plays a role in synaptic plasticity and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Levomilnacipran wird mit anderen Serotonin- und Noradrenalin-Wiederaufnahmehemmern verglichen, wie zum Beispiel:
Die Einzigartigkeit von this compound liegt in seiner ausgewogenen Hemmung sowohl der Serotonin- als auch der Noradrenalin-Wiederaufnahme, was zu seiner Wirksamkeit bei der Behandlung von Major Depression beitragen kann .
Eigenschaften
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025167 | |
| Record name | Levomilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters. | |
| Record name | Levomilnacipran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
96847-54-0 | |
| Record name | (1S,2R)-Milnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomilnacipran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomilnacipran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levomilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOMILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


